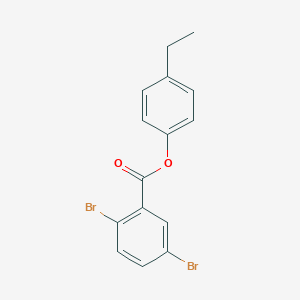

4-Ethylphenyl 2,5-dibromobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12Br2O2 |

|---|---|

Molecular Weight |

384.06 g/mol |

IUPAC Name |

(4-ethylphenyl) 2,5-dibromobenzoate |

InChI |

InChI=1S/C15H12Br2O2/c1-2-10-3-6-12(7-4-10)19-15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 |

InChI Key |

XYBDOUXZHLJKBV-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylphenyl 2,5 Dibromobenzoate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-Ethylphenyl 2,5-dibromobenzoate logically disconnects the molecule at the ester bond. This primary disconnection reveals the two essential building blocks required for its synthesis:

4-ethylphenol (B45693) : The alcohol component.

2,5-dibromobenzoic acid : The carboxylic acid component.

A further disconnection on 2,5-dibromobenzoic acid would involve the removal of the bromine atoms, suggesting a simpler aromatic precursor like benzoic acid or o-bromobenzoic acid, which can be brominated to achieve the desired substitution pattern.

Esterification Strategies for Benzoate (B1203000) Formation

The formation of the ester bond between 2,5-dibromobenzoic acid and 4-ethylphenol is a critical step. Due to the reduced nucleophilicity of phenols compared to aliphatic alcohols, specialized esterification methods are often required. tandfonline.com

Direct Esterification Protocols

Direct acid-catalyzed esterification, such as the Fischer-Speier method, involves heating the carboxylic acid and alcohol with a strong acid catalyst. While common for aliphatic alcohols, this method is generally less effective for phenols. tandfonline.comdergipark.org.tr The equilibrium of the reaction is often unfavorable, and harsh conditions may be required, which can lead to side reactions. To drive the reaction forward, removal of water via azeotropic distillation is necessary. tandfonline.com

Steglich-Type Esterification Methodologies

A milder and more efficient approach for esterifying phenols is the Steglich esterification. wikipedia.orgrsc.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The reaction proceeds under mild, often room temperature, conditions. wikipedia.org

The general mechanism involves the activation of the carboxylic acid (2,5-dibromobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgyoutube.com The DMAP catalyst then reacts with this intermediate to form a reactive acyl-pyridinium species. rsc.org This species is readily attacked by the 4-ethylphenol to form the desired ester, this compound, and the byproduct dicyclohexylurea (DCU). wikipedia.orgorganic-chemistry.org The use of DMAP is crucial as it accelerates the reaction and suppresses a potential side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea. wikipedia.orgorganic-chemistry.org

| Reagent/Condition | Function | Typical Protocol |

| 2,5-dibromobenzoic acid | Carboxylic acid component | 1.0 equivalent |

| 4-ethylphenol | Phenolic component | 1.0-1.5 equivalents |

| DCC | Coupling Agent | 1.1-1.5 equivalents |

| DMAP | Catalyst | 0.1-0.2 equivalents |

| Solvent | Reaction Medium | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | Reaction Condition | 0°C to Room Temperature |

Acyl Halide Route for Esterification

A highly reliable and widely used method for synthesizing phenyl esters is the acyl halide route, often performed under Schotten-Baumann conditions. youtube.com This two-step process involves:

Conversion of the carboxylic acid to an acyl halide: 2,5-dibromobenzoic acid is converted to its more reactive acyl chloride, 2,5-dibromobenzoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.comchemicalbook.com Excess thionyl chloride can often be used as the solvent and is removed under vacuum after the reaction is complete. chemicalbook.com

Reaction with the phenol (B47542): The resulting 2,5-dibromobenzoyl chloride is then reacted with 4-ethylphenol in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the HCl byproduct and drive the reaction to completion. youtube.comresearchgate.net

This method is often preferred due to the high reactivity of the acyl chloride, which allows the reaction to proceed rapidly and efficiently, even with less reactive phenols.

| Step | Reactants | Reagents | Typical Conditions |

| 1. Acyl Chloride Formation | 2,5-dibromobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reflux in excess SOCl₂ or use of a solvent like DCM with a catalyst (DMF) for oxalyl chloride. |

| 2. Esterification | 2,5-dibromobenzoyl chloride, 4-ethylphenol | Pyridine or aqueous NaOH | Room temperature in a suitable solvent like DCM or under biphasic Schotten-Baumann conditions. |

Bromination of the Phenyl Moiety

The precursor 2,5-dibromobenzoic acid is not typically formed by direct bromination of benzoic acid. The carboxyl group is a deactivating, meta-directing group for electrophilic aromatic substitution, meaning direct bromination would yield primarily 3-bromobenzoic acid and 3,5-dibromobenzoic acid. Therefore, alternative strategies are required to synthesize the 2,5-disubstituted pattern.

Electrophilic Aromatic Bromination Techniques

A viable route to 2,5-dibromobenzoic acid involves the electrophilic bromination of a precursor with a different directing group. One common method starts with o-bromobenzoic acid. google.com The bromine atom is an ortho-, para-director. While the carboxyl group is deactivating, the bromine directs the incoming electrophile to the C5 position (para to the bromine).

The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. google.comorganic-chemistry.org The strong acid protonates the NBS, increasing the electrophilicity of the bromine.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield |

| o-Bromobenzoic acid | N-Bromosuccinimide (NBS) | Sulfuric Acid / Dichloromethane (DCM) | 2,5-dibromobenzoic acid | ~65% google.com |

Other methods for preparing aryl bromides include the Sandmeyer reaction, which involves the diazotization of an appropriately substituted aniline (B41778) followed by treatment with a copper(I) bromide solution. google.com

Radical Bromination Methodologies

While radical bromination, often employing N-bromosuccinimide (NBS), is a common method for introducing bromine at allylic or benzylic positions due to the resonance stabilization of the resulting radical, the introduction of bromine onto an aromatic ring, such as in benzoic acid, typically proceeds via an electrophilic aromatic substitution mechanism rather than a radical pathway. libretexts.orgyoutube.comchadsprep.com The carboxyl group of benzoic acid is a deactivating and meta-directing group. youtube.comaskfilo.com Therefore, direct bromination of benzoic acid would yield 3-bromobenzoic acid and subsequently 3,5-dibromobenzoic acid.

To achieve the 2,5-dibromo substitution pattern, a different synthetic approach starting from a precursor that directs the bromine atoms to the desired positions is necessary. A plausible route involves the diazotization of 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid), followed by a Sandmeyer-type reaction to introduce the second bromine atom. Alternatively, starting with 2,5-dibromoaniline, one could introduce the carboxylic acid group via formation of a Grignard reagent and subsequent reaction with carbon dioxide. A more direct method for the synthesis of the precursor 2,5-dibromobenzoic acid is the bromination of 2-aminobenzoic acid followed by deamination.

For the purpose of this article, we will consider the precursor, 2,5-dibromobenzoic acid, as the starting material for the subsequent esterification step.

Incorporation of the Ethylphenyl Moiety

The formation of the ester linkage in this compound is achieved through the esterification of 2,5-dibromobenzoic acid with 4-ethylphenol. A common and effective method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an alcohol or phenol in the presence of a base. organic-chemistry.orgwebsite-files.com

First, the 2,5-dibromobenzoic acid is converted to its more reactive acyl chloride derivative, 2,5-dibromobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 1: Formation of 2,5-dibromobenzoyl chloride

Br₂C₆H₃COCl + HOC₆H₄CH₂CH₃ + NaOH → Br₂C₆H₃COOC₆H₄CH₂CH₃ + NaCl + H₂O

Purification and Isolation Techniques

Following the synthesis of this compound, the crude product often contains unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is generally required to remove these impurities effectively.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a primary technique for the purification of this compound, leveraging the differential adsorption of the compound and its impurities onto a solid stationary phase.

Detailed Research Findings: Silica (B1680970) gel is the most commonly employed stationary phase for the purification of aromatic esters due to its polarity and effectiveness in separating compounds with varying polarities. The choice of the mobile phase, or eluent, is crucial for achieving optimal separation. A solvent system with an appropriate polarity is selected to ensure that the target compound, this compound, has a retention factor (Rƒ) in the ideal range of 0.2-0.3 on a thin-layer chromatography (TLC) plate, which serves as a preliminary analytical tool.

A common mobile phase for compounds of this nature is a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to achieve the desired separation. For instance, a gradient elution, starting with a higher proportion of the non-polar solvent and gradually increasing the polarity, can be effective in first eluting non-polar impurities, followed by the desired product, and finally the more polar byproducts.

Interactive Data Table: Column Chromatography Parameters for the Purification of Aromatic Esters

| Parameter | Typical Value/Selection | Rationale |

| Stationary Phase | Silica Gel (60-120 mesh) | Provides a polar surface for differential adsorption of compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Offers a tunable polarity to achieve optimal separation. |

| Elution Mode | Isocratic or Gradient | Gradient elution can be more effective for complex mixtures. |

| Loading Technique | Dry or Wet Loading | Dry loading is often preferred for better resolution. |

| Detection Method | UV-Vis (at 254 nm) or TLC | Allows for the monitoring of the eluting fractions. |

Recrystallization and Solvent Selection

Recrystallization is a powerful technique for the final purification of this compound, particularly for removing small amounts of impurities from a solid sample. The principle of this method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Detailed Research Findings: The selection of an appropriate solvent is the most critical aspect of recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at an elevated temperature (usually the boiling point of the solvent). Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature.

For aromatic bromine compounds and esters, a variety of solvents can be considered. Single-solvent systems using alcohols (e.g., ethanol, methanol) or mixed-solvent systems are common. A mixed-solvent system, often referred to as a solvent-antisolvent system, involves dissolving the crude product in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (antisolvent) in which the compound is insoluble, to induce crystallization. A common example for a structurally similar compound, 4-Bromo-2-(diethoxymethyl)phenyl benzoate, is a mixture of methanol (B129727) and chloroform (B151607).

Interactive Data Table: Recrystallization Solvent Systems for Aryl Dibromobenzoates

| Solvent/System | Type | Suitability |

| Ethanol | Single Solvent | Effective for moderately polar compounds. |

| Methanol/Chloroform | Mixed Solvent | Provides a wide polarity range for fine-tuning solubility. |

| Heptane/Ethyl Acetate | Mixed Solvent | Suitable for compounds with lower polarity. |

| Toluene | Single Solvent | Can be effective for aromatic compounds at elevated temperatures. |

Filtration and Drying Procedures

Once the purification process, either by chromatography or recrystallization, is complete, the solid this compound must be physically separated from the liquid phase and thoroughly dried.

Detailed Research Findings: Vacuum filtration is the standard method for collecting the purified crystals. This technique is faster and more efficient than gravity filtration as it utilizes a pressure differential to draw the solvent through the filter paper, leaving the crystalline solid behind. The collected crystals are typically washed with a small amount of cold, fresh solvent to remove any residual impurities adhering to the crystal surface.

Following filtration, the purified compound must be dried to remove any remaining solvent. Common drying methods include air drying on a watch glass or in a desiccator containing a drying agent (e.g., silica gel, calcium chloride). For more rigorous drying, a vacuum oven can be used at a temperature well below the melting point of the compound to facilitate the evaporation of residual solvents. The completeness of drying can be monitored by obtaining a constant weight of the product.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-Ethylphenyl 2,5-dibromobenzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would be expected to show distinct signals for the protons of the 4-ethylphenyl group and the 2,5-dibromobenzoyl moiety.

The aromatic protons of the 4-ethylphenyl group are expected to appear as two doublets in the downfield region of the spectrum, a result of their distinct chemical environments and coupling with each other. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet. The protons on the 2,5-dibromobenzoyl ring would also produce a characteristic pattern, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atoms and the ester group.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-6 (proton on the dibromobenzoyl ring) |

| ~7.70 | dd | 1H | H-4 (proton on the dibromobenzoyl ring) |

| ~7.60 | d | 1H | H-3 (proton on the dibromobenzoyl ring) |

| ~7.30 | d | 2H | Aromatic protons on the 4-ethylphenyl ring |

| ~7.15 | d | 2H | Aromatic protons on the 4-ethylphenyl ring |

| ~2.70 | q | 2H | -CH₂- (ethyl group) |

| ~1.25 | t | 3H | -CH₃ (ethyl group) |

Note: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum. The aromatic carbons show signals in the intermediate region, with their exact chemical shifts determined by the attached substituents. The carbons of the ethyl group, being aliphatic, would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O (ester carbonyl) |

| ~148 | Aromatic C (quaternary, 4-ethylphenyl ring) |

| ~140 | Aromatic C (quaternary, 4-ethylphenyl ring) |

| ~135 | Aromatic C-H (dibromobenzoyl ring) |

| ~133 | Aromatic C-H (dibromobenzoyl ring) |

| ~132 | Aromatic C (quaternary, dibromobenzoyl ring) |

| ~129 | Aromatic C-H (4-ethylphenyl ring) |

| ~122 | Aromatic C-H (4-ethylphenyl ring) |

| ~122 | Aromatic C (quaternary, dibromobenzoyl ring) |

| ~120 | Aromatic C (quaternary, dibromobenzoyl ring) |

| ~28 | -CH₂- (ethyl group) |

| ~15 | -CH₃ (ethyl group) |

Note: This is a predicted spectrum. Actual chemical shifts may vary.

To further confirm the structure of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY spectra would reveal correlations between coupled protons, confirming the connectivity within the ethyl group and the aromatic rings.

HMQC spectra would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC spectra would show longer-range correlations (typically over two or three bonds) between protons and carbon atoms, which is crucial for piecing together the different fragments of the molecule, such as connecting the 4-ethylphenyl group to the 2,5-dibromobenzoyl group through the ester linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₂Br₂O₂), the expected monoisotopic mass would be calculated with high accuracy, confirming the molecular formula. The isotopic pattern observed in the mass spectrum, with characteristic signals for the two bromine atoms (⁷⁹Br and ⁸¹Br), would further corroborate the presence of two bromine atoms in the molecule.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the compound's structure. For this compound, the molecular ion peak [M]⁺ would be observed, along with several characteristic fragment ions.

Predicted Major Fragments in the EI-MS of this compound

| m/z | Fragment |

| [M]⁺ | Molecular ion |

| [M - OC₆H₄CH₂CH₃]⁺ | Loss of the 4-ethoxyphenoxy radical |

| [C₇H₅Br₂O]⁺ | 2,5-Dibromobenzoyl cation |

| [C₈H₉]⁺ | 4-Ethylphenyl cation |

| [Br]⁺ | Bromine cation |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. For this compound, the IR spectrum is expected to show several key absorption bands that confirm its structure.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the ester linkage would also be visible, usually between 1100 and 1300 cm⁻¹. Furthermore, the carbon-bromine (C-Br) bonds would produce characteristic absorptions in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. nih.govresearchgate.netresearchgate.net

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1100 - 1300 |

| Aryl Halide | C-Br Stretch | 500 - 700 |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. fzu.czceitec.cz The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would provide precise data on the geometry of the molecule. For instance, it would confirm the planarity of the phenyl and dibromophenyl rings and determine the dihedral angle between them. Studies on similar structures, such as 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), have revealed specific conformations and the influence of substituents on the molecular geometry. researchgate.net The analysis yields key crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which define the symmetry of the crystal. researchgate.net

Table 2: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Chemical Formula | C₁₅H₁₂Br₂O₂ |

| Formula Weight | 399.06 g/mol |

| Crystal System | (e.g., Monoclinic, Orthorhombic) |

| Space Group | (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

Note: The values in this table are illustrative examples of what would be determined.

Single-crystal X-ray diffraction also reveals how molecules of this compound are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. In halogenated organic compounds, halogen bonding (C-Br···O or C-Br···π) can play a significant role. researchgate.net Additionally, C-H···Br hydrogen bonds and π–π stacking interactions between the aromatic rings are expected to be significant forces in stabilizing the crystal structure. researchgate.net The analysis would show how these interactions create a three-dimensional supramolecular architecture. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal. frontiersin.orgmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.net Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. nih.gov

Table 3: Example of Hirshfeld Surface Analysis Data

| Interaction Type | Percentage Contribution (%) |

| H···H | ~40-50% |

| Br···H/H···Br | ~20-30% |

| C···H/H···C | ~10-15% |

| O···H/H···O | ~5-10% |

| Other | <5% |

Note: These percentages are representative examples based on similar brominated organic molecules and would be precisely calculated for the title compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its chemical formula, C₁₅H₁₂Br₂O₂. wiley-vch.dersc.org A close agreement between the experimental and calculated values serves to validate the empirical formula and confirm the purity of the compound. mdpi.combeilstein-journals.org

Table 4: Elemental Analysis Data for this compound (C₁₅H₁₂Br₂O₂)

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.01 | 45.14 |

| Hydrogen (H) | 1.01 | 3.03 |

| Bromine (Br) | 79.90 | 40.04 |

| Oxygen (O) | 16.00 | 8.02 |

| Total | 399.06 | 100.00 |

Reactivity and Mechanistic Investigations of 4 Ethylphenyl 2,5 Dibromobenzoate

Nucleophilic Substitution Reactions at Bromine Centers

The reactivity of 4-Ethylphenyl 2,5-dibromobenzoate in nucleophilic aromatic substitution (SNAr) reactions is governed by the general principles of aryl halide chemistry. Aryl halides, such as the dibrominated ring of this compound, are characteristically unreactive toward nucleophiles under standard SN1 and SN2 conditions. libretexts.org This low reactivity is attributed to several factors:

Bond Strength : The carbon-halogen bond in aryl halides has a partial double bond character due to resonance with the aromatic ring, making it stronger and shorter than in alkyl halides. doubtnut.com

Hybridization : The carbon atom bonded to the bromine is sp² hybridized, which is more electronegative than an sp³ carbon, holding the electrons of the C-Br bond more tightly. vedantu.com

Steric Hindrance and Repulsion : The planar benzene (B151609) ring and its delocalized π-electron cloud can repel incoming nucleophiles. chemguide.co.uk

Despite this inherent low reactivity, nucleophilic substitution can be induced under specific conditions. libretexts.org One pathway is the addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (bromine). libretexts.org In this compound, the ester group acts as a deactivating, electron-withdrawing substituent, which could potentially activate the bromine atoms to nucleophilic attack, particularly the one at the C-2 position (ortho to the ester). However, significant activation, comparable to that provided by nitro groups, is generally required for these reactions to proceed under mild conditions. libretexts.orgdoubtnut.com

Another possibility is the elimination-addition mechanism via a benzyne (B1209423) intermediate, which requires extremely strong bases like sodium amide (NaNH₂) or organolithium reagents. libretexts.org This pathway often leads to a mixture of products, including rearranged isomers. libretexts.org For simple aryl halides, forcing conditions such as high temperatures and pressures are typically necessary to achieve substitution with nucleophiles like hydroxide (B78521). chemguide.co.uk

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for functionalizing aryl halides like this compound. acs.orggoogle.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The presence of two bromine atoms on the benzene ring offers the potential for mono- or di-functionalization, depending on the reaction conditions.

Suzuki-Miyaura Coupling with Arylboronic Acids and Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating biaryl structures by coupling an aryl halide with an organoboron compound, such as an arylboronic acid or ester. acs.orgmdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. researchgate.netorganic-chemistry.org

For this compound, this reaction can be used to replace one or both bromine atoms with various aryl or heteroaryl groups. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netnih.gov Phosphine-based ligands are commonly employed to stabilize the palladium catalyst. liv.ac.uk

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. mdpi.com |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle. nih.govuni-muenchen.de |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. researchgate.net |

| Solvent | Toluene, Dioxane, DMF, H₂O/EtOH | Solubilizes reactants and influences reaction rate. researchgate.net |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (Ar-B(OR)₂) | Provides the aryl group for coupling. organic-chemistry.org |

Heck and Sonogashira Coupling Reactions

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. acs.org The Sonogashira reaction couples aryl halides with terminal alkynes to produce aryl-alkynes. mdpi.com Both reactions are catalyzed by palladium complexes and are fundamental tools for C-C bond formation. psu.edursc.org

In the context of this compound, the Heck reaction would involve reacting the compound with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base (typically an amine like triethylamine) to yield a 4-ethylphenyl (alkenyl)dibromobenzoate or a di(alkenyl)benzoate derivative. acs.org

The Sonogashira coupling typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with a base. mdpi.compsu.edu This reaction would enable the synthesis of various alkynyl-substituted benzoates from this compound and a terminal alkyne. researchgate.net

| Reaction | Key Reagents | Product Type |

|---|---|---|

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt, Amine Base | Aryl-Alkynes mdpi.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling an aryl halide with an amine. wikipedia.org This reaction has become a premier method for constructing aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgacs.org

Applying this reaction to this compound allows for the introduction of primary or secondary amines at the bromine-substituted positions. The catalytic system consists of a palladium source, a sterically hindered phosphine (B1218219) ligand (which is critical for success), and a base. uni-muenchen.dewikipedia.org This methodology provides a direct route to novel N-aryl aniline (B41778) and diamine derivatives, which are important structures in medicinal chemistry and materials science. acs.orgresearchgate.net

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. researchgate.net |

| Ligand | BINAP, XPhos, RuPhos, SPhos, BrettPhos | Essential for facilitating reductive elimination and preventing side reactions. researchgate.net |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. researchgate.net |

| Amine | Primary amines (R-NH₂), Secondary amines (R₂NH), Anilines | Nitrogen source for the C-N bond formation. acs.org |

Nickel-Catalyzed Cross-Electrophile Coupling (XEC) Approaches

While palladium catalysis is well-established, nickel-catalyzed reactions have emerged as a powerful and cost-effective alternative. yale.edu Nickel-catalyzed cross-electrophile coupling (XEC) is a particularly innovative strategy that directly couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a transition metal catalyst and a reductant. scispace.com This approach avoids the need to pre-form and handle often sensitive organometallic nucleophiles required in traditional cross-coupling. scispace.com

For this compound, an XEC reaction could couple it with various alkyl electrophiles (e.g., alkyl chlorides or bromides). nih.gov The mechanism often involves the selective activation of the aryl halide by a low-valent nickel complex. scispace.com The success of these reactions hinges on controlling the relative rates of activation of the two electrophiles to prevent unwanted homocoupling side reactions. yale.edu Recent advancements have utilized dual-catalytic systems or specialized ligands to achieve high selectivity. yale.eduacs.org

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ester linkage in this compound is susceptible to hydrolysis and transesterification reactions, which cleave the ester bond.

Hydrolysis involves the reaction with water, typically under acidic or basic conditions, to yield the parent carboxylic acid and alcohol.

Base-catalyzed hydrolysis (saponification) : Treatment with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, would irreversibly cleave the ester to produce 2,5-dibromobenzoic acid and 4-ethylphenol (B45693).

Acid-catalyzed hydrolysis : Heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water establishes an equilibrium that can be driven to completion to yield the same products.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) under acidic conditions would result in the formation of methyl 2,5-dibromobenzoate and 4-ethylphenol.

These reactions provide a straightforward method to deprotect or modify the ester functional group, allowing for further synthetic manipulations at the carboxylic acid position or recovery of the 4-ethylphenol moiety.

Reactions Involving the Ester Carbonyl Group

The ester functional group in this compound is a key site for reactivity, allowing for transformations such as hydrolysis and reduction. These reactions are fundamental in organic synthesis for the modification of the ester into other functional groups.

Hydrolysis:

The ester can undergo hydrolysis under acidic or basic conditions to yield 2,5-dibromobenzoic acid and 4-ethylphenol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates 4-ethylphenol to form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the 4-ethoxyphenoxide leaving group, followed by protonation during workup, yields 2,5-dibromobenzoic acid.

| Reaction | Reagents and Conditions | Major Products |

| Hydrolysis | Acidic (e.g., H₂SO₄, H₂O, heat) or Basic (e.g., NaOH, H₂O, heat) | 2,5-dibromobenzoic acid and 4-ethylphenol |

Reduction:

The ester carbonyl group can be reduced to an alcohol. The choice of reducing agent determines the product.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (2,5-dibromophenyl)methanol, along with the release of 4-ethylphenol. libretexts.orgyoutube.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alkoxy group and a second hydride attack on the resulting aldehyde.

Partial Reduction to an Aldehyde: Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction to the aldehyde, 2,5-dibromobenzaldehyde, especially at low temperatures. youtube.com

| Reaction | Reagents and Conditions | Major Products |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) in an ether solvent (e.g., THF, diethyl ether), followed by an aqueous workup. | (2,5-dibromophenyl)methanol and 4-ethylphenol |

| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) in a non-polar solvent (e.g., toluene, hexanes) at low temperature (e.g., -78 °C), followed by an aqueous workup. | 2,5-dibromobenzaldehyde and 4-ethylphenol |

Investigation of Radical Pathways (e.g., Radical Aryl Sulfur Polymerization)

The presence of two bromine atoms on the phenyl ring of this compound opens up the possibility of reactions proceeding through radical intermediates. The carbon-bromine bond can be cleaved homolytically under certain conditions to generate aryl radicals, which are versatile intermediates in organic synthesis. nih.gov

Generation of Aryl Radicals:

Aryl radicals can be generated from aryl halides through various methods, including:

Photochemical Initiation: UV irradiation can induce the homolytic cleavage of the C-Br bond.

Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) can be used to initiate radical chain reactions. chemrxiv.org

Transition Metal Catalysis: Some transition metal complexes can facilitate the formation of aryl radicals from aryl halides. nih.govnih.govresearchgate.net

Once formed, these aryl radicals can participate in a variety of reactions, including the formation of new carbon-carbon or carbon-heteroatom bonds.

Radical Aryl Sulfur Polymerization:

The general steps for such a polymerization could include:

Initiation: Formation of the 2,5-di-radical of the phenyl benzoate (B1203000) derivative.

Propagation: The aryl radical reacts with a sulfur-containing monomer or reagent, leading to the formation of a carbon-sulfur bond and potentially propagating a radical chain.

Termination: Combination of two radical species to terminate the polymerization.

Derivative Synthesis and Structural Diversification

Modifications at the 4-Ethylphenyl Moiety

The 4-ethylphenyl group of 4-Ethylphenyl 2,5-dibromobenzoate presents several opportunities for chemical modification, primarily centered around the ethyl substituent and the aromatic ring itself. These modifications can lead to a range of derivatives with altered physical and chemical properties.

The ethyl group can undergo various transformations. For instance, benzylic bromination followed by nucleophilic substitution can introduce a variety of functional groups at the benzylic position. Oxidation of the ethyl group can yield the corresponding ketone or carboxylic acid, providing further handles for derivatization.

Electrophilic aromatic substitution reactions on the phenyl ring, directed by the activating ethyl group and the deactivating but ortho-, para-directing ester group, can introduce additional substituents. Nitration, halogenation, or Friedel-Crafts reactions could be employed to further functionalize this part of the molecule. hmdb.ca

Table 1: Potential Modifications at the 4-Ethylphenyl Moiety

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux; 2. NaCN, DMSO | 4-(1-Cyanoethyl)phenyl 2,5-dibromobenzoate |

| This compound | KMnO4, H2O, heat | 4-Acetylphenyl 2,5-dibromobenzoate |

| This compound | HNO3, H2SO4 | 4-Ethyl-2-nitrophenyl 2,5-dibromobenzoate |

Derivatization at the 2,5-Dibromobenzoate Moiety

The 2,5-dibromobenzoate moiety is rich in chemical handles for further derivatization. The two bromine atoms can be subjected to a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. lookchem.com This allows for the synthesis of a wide array of biaryl, acetylenic, or heterocyclic derivatives.

Furthermore, the ester linkage itself can be cleaved via hydrolysis to yield 2,5-dibromobenzoic acid, which can then be converted to other functional groups like amides, acid chlorides, or other esters. thieme-connect.de The bromine atoms also activate the aromatic ring towards nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

Table 2: Potential Derivatizations at the 2,5-Dibromobenzoate Moiety

| Starting Material | Reagents and Conditions | Product |

| This compound | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, reflux | 4-Ethylphenyl 2,5-diphenylbenzoate |

| This compound | 1. NaOH, H2O/EtOH, reflux; 2. SOCl2, reflux; 3. NH3 (aq) | 2,5-Dibromobenzamide |

| This compound | Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF, reflux | 4-Ethylphenyl 2,5-bis(trimethylsilylethynyl)benzoate |

Synthesis of Related Esters with Varied Aromatic Substituents

The general synthetic route to this compound, likely an esterification reaction between 2,5-dibromobenzoic acid and 4-ethylphenol (B45693), can be readily adapted to produce a wide range of related esters. researchgate.netresearchgate.net By varying the substituted phenol (B47542) or the substituted benzoic acid, a library of esters with diverse electronic and steric properties can be generated.

For example, using different substituted phenols with 2,5-dibromobenzoic acid would yield a series of esters with modifications on the phenyl ring of the ester. Conversely, using 4-ethylphenol with different substituted benzoic acids would result in esters with variations on the benzoate (B1203000) portion. This modular approach allows for the systematic exploration of structure-activity relationships. tandfonline.com

Table 3: Synthesis of Related Esters

| Phenol | Benzoic Acid | Product |

| 4-Methoxyphenol | 2,5-Dibromobenzoic acid | 4-Methoxyphenyl 2,5-dibromobenzoate |

| 4-Nitrophenol | 2,5-Dibromobenzoic acid | 4-Nitrophenyl 2,5-dibromobenzoate |

| 4-Ethylphenol | 3,5-Dinitrobenzoic acid | 4-Ethylphenyl 3,5-dinitrobenzoate |

Synthesis of Polymeric Derivatives (e.g., via Inverse Vulcanization)

The presence of bromine atoms on the aromatic ring of this compound makes it a potential candidate for incorporation into polymeric structures. One such method is inverse vulcanization, a process that involves the copolymerization of elemental sulfur with organic comonomers. wikipedia.orgresearchgate.net While typically employing vinyl monomers, recent advancements have shown that aryl halides can also be used in a process known as radical-induced aryl halide-sulfur polymerization (RASP). mdpi.com

In a hypothetical RASP process, this compound could be heated with elemental sulfur in the presence of a radical initiator. The C-Br bonds would homolytically cleave to form aryl radicals that can react with the sulfur diradicals, leading to the formation of a sulfur-rich polymer. The properties of the resulting polymer, such as its thermal stability and refractive index, would be influenced by the sulfur content and the structure of the organic monomer.

Table 4: Hypothetical Inverse Vulcanization of this compound

| Monomer 1 | Monomer 2 | Polymerization Method | Potential Polymer Structure |

| This compound | Elemental Sulfur | Radical-Induced Aryl Halide-Sulfur Polymerization (RASP) | A cross-linked polymer with repeating units of the monomer connected by polysulfide chains. |

Design and Synthesis of Spiro Compounds Incorporating the Dibromobenzoate Scaffold

The 2,5-dibromobenzoate scaffold can be envisioned as a precursor for the synthesis of complex spiro compounds. Spirocycles are an important class of compounds in medicinal chemistry and materials science due to their rigid, three-dimensional structures. unimi.itnih.govbeilstein-journals.org

A plausible synthetic route could involve the conversion of the bromine atoms on the 2,5-dibromobenzoate moiety into functionalities that can participate in a spirocyclization reaction. For instance, the bromine atoms could be replaced by hydroxyl or amino groups, which could then undergo condensation with a suitable diketone or dialdehyde (B1249045) to form a spirocyclic system. Alternatively, the dibrominated aromatic ring could be a substrate for intramolecular cyclization reactions leading to spiro-fused heterocycles. While no direct examples of spiro compound synthesis from this specific scaffold were found, the general principles of spirocyclization suggest its feasibility. rjeid.comgoogle.com

Table 5: Hypothetical Synthesis of a Spiro Compound from a 2,5-Dibromobenzoate Derivative

| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions for Spirocyclization | Spiro Product |

| This compound | 1. Mg, THF; 2. Ethylene oxide; 3. H3O+ | 4-Ethylphenyl 2,5-bis(2-hydroxyethyl)benzoate | 1. PCC, CH2Cl2; 2. 1,2-Ethanediol, p-TsOH, Toluene, reflux | A spiroketal derivative of the benzoate. |

Advanced Applications in Materials Science and Chemical Synthesis

Utilization as a Monomer in Polymer Chemistry

There is no available scientific literature detailing the use of 4-Ethylphenyl 2,5-dibromobenzoate as a monomer in polymer chemistry.

Radical Aryl Sulfur Polymerization (RASP) Monomers

No studies have been found that investigate or report the use of this compound as a monomer in Radical Aryl Sulfur Polymerization (RASP). The RASP technique typically involves the reaction of aryl halides with elemental sulfur to form high sulfur-content polymers. While dibrominated aromatic compounds are potential candidates for this type of polymerization, the specific reactivity and resulting polymer properties of this compound have not been documented.

Inverse Vulcanization (InV) Processes

Similarly, there is no research available on the application of this compound in inverse vulcanization (InV) processes. Inverse vulcanization is a method used to create stable polymers from elemental sulfur, typically by reacting it with unsaturated organic comonomers. Aromatic compounds can be utilized in InV, but the suitability and behavior of this specific ester have not been explored.

Role as an Intermediate in Multi-Step Organic Synthesis

While the structure of this compound, featuring two bromine atoms and an ester linkage, suggests its potential as a versatile intermediate in organic synthesis, no specific examples have been reported in the literature for the following applications.

Precursor for Advanced Aromatic Systems

No published research describes the use of this compound as a precursor for the synthesis of advanced aromatic systems. The two bromine atoms could theoretically serve as handles for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to build larger, more complex aromatic architectures. However, no such synthetic routes originating from this specific compound have been documented.

Building Block for Complex Heterocyclic Compounds

There are no reports on the utilization of this compound as a building block for the synthesis of complex heterocyclic compounds. The dibromo functionality could potentially be used to construct fused heterocyclic rings through reactions with appropriate difunctional nucleophiles. Despite this theoretical potential, no specific instances of its use in this capacity have been found in the scientific literature.

Potential in Optoelectronic Materials Development

There is no available data or research investigating the potential of this compound in the development of optoelectronic materials. The photophysical and electronic properties of this compound have not been characterized, and it has not been explored as a component in materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Colorants for Imaging Sensor Color Filters

The development of colorants for imaging sensor color filters is a critical area of materials science, essential for the performance of digital cameras and other imaging devices. These filters are typically arranged in a color filter array (CFA) over a sensor, such as a CMOS or CCD sensor, to capture color information. The ideal colorant possesses high spectral transmittance in the desired color range (red, green, or blue) and sharp cut-offs to minimize color crosstalk between adjacent pixels. Furthermore, stability against heat and light is paramount for ensuring the longevity and consistent performance of the sensor.

While various organic dyes and pigments are utilized for this purpose, no research has been published that specifically investigates or reports the use of this compound as a colorant in such systems. Its suitability would depend on its absorption spectrum, thermal stability, and compatibility with the polymer matrix of the color filter.

Components for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, relying on a multi-layered structure of organic semiconductor materials. Each layer—including the emissive layer, transport layers, and blocking layers—is composed of specialized organic molecules designed to optimize charge injection, transport, and recombination, leading to efficient light emission. Materials used in OLEDs are selected based on their electronic properties, thermal stability, and ability to form stable, uniform thin films.

Research into novel materials for OLEDs is a vibrant field, constantly seeking to improve efficiency, color purity, and operational lifetime. However, there are no available studies or reports that identify this compound as a component in any layer of an OLED device. Its potential utility would require extensive investigation into its photoluminescent properties, charge mobility, and energy levels relative to other materials in a device stack.

Catalysis Applications (e.g., as Ligand Precursors in Organometallic Catalysis)

Organometallic catalysis is a fundamental tool in modern chemical synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. The performance of a metal catalyst is critically influenced by the ligands that coordinate to the metal center. These ligands modulate the catalyst's steric and electronic properties, thereby controlling its activity, selectivity, and stability.

Aryl halides, such as brominated aromatic compounds, can serve as precursors for the synthesis of more complex ligands. Through reactions like cross-coupling, the bromine atoms can be substituted with functional groups capable of coordinating to a metal. Despite the presence of two bromine atoms on the benzoate (B1203000) ring, which could theoretically allow for further functionalization, there is no documented research describing the synthesis of catalytic ligands from this compound or its subsequent use in organometallic catalysis.

Future Research Directions

Exploration of Novel and Greener Synthetic Routes

The synthesis of 4-Ethylphenyl 2,5-dibromobenzoate is foundational to its study and application. While classical esterification methods are applicable, future research should prioritize the development of more efficient and environmentally benign synthetic protocols.

Detailed Research Findings: Conventional synthesis would likely involve the Fischer esterification of 2,5-dibromobenzoic acid with 4-ethylphenol (B45693) using a strong acid catalyst, or a two-step process via the corresponding acyl chloride. numberanalytics.com These methods often require high temperatures and can generate significant waste.

Future research should focus on greener alternatives:

Biocatalysis: The use of enzymes, such as lipases, could offer a highly selective and mild route to the ester, avoiding harsh acidic conditions and minimizing byproduct formation. numberanalytics.com

Mechanochemistry: Solid-state synthesis through ball-milling could eliminate the need for bulk solvents, reducing environmental impact and potentially leading to higher yields. springerprofessional.de

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, improving safety, yield, and scalability while minimizing waste.

Advanced Catalysts: The development of novel solid acid catalysts or bimetallic oxide clusters could enable the use of molecular oxygen as a benign oxidant, replacing harsher traditional reagents. labmanager.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Conventional Esterification | Enzymatic (Biocatalysis) | Mechanochemical Synthesis |

|---|---|---|---|

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Lipase | None or solid catalyst |

| Solvent | Toluene, Hexane (B92381) | Often solvent-free or in green solvents | Solvent-free |

| Temperature | High (Reflux) | Mild (Room Temp. to ~60°C) | Ambient |

| Byproducts | Water, acid waste | Minimal | Minimal |

| Sustainability | Low | High | High |

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent functionalization of this compound is crucial for process optimization and the discovery of new applications.

Detailed Research Findings: The two bromine atoms on the benzoate (B1203000) ring are prime sites for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). springerprofessional.denih.gov These reactions would allow the core structure to be elaborated into more complex, conjugated systems.

Future mechanistic studies should include:

Kinetic Analysis: Investigating the kinetics of the esterification reaction between 2,5-dibromobenzoic acid and 4-ethylphenol to optimize conditions for yield and purity. uobaghdad.edu.iq

Computational Modeling: Using Density Functional Theory (DFT) to model the transition states of cross-coupling reactions at the bromine sites. This can help predict regioselectivity and catalyst performance. nih.govnih.gov

Spectroscopic Monitoring: Employing in-situ spectroscopic techniques like NMR or IR to monitor reaction progress in real-time, providing insights into reaction intermediates and potential side reactions.

Catalyst Deactivation: Studying the mechanisms by which palladium catalysts may deactivate during cross-coupling reactions to develop more robust and long-lasting catalytic systems. core.ac.uk

Table 2: Proposed Mechanistic Studies

| Research Area | Technique | Objective |

|---|---|---|

| Esterification | Kinetic Studies, Isothermal Calorimetry | Determine activation energy and reaction order; optimize temperature and catalyst loading. |

| Cross-Coupling | DFT Calculations, In-situ NMR | Elucidate the oxidative addition and reductive elimination steps; identify key intermediates. nih.govcore.ac.uk |

| Regioselectivity | Isotope Labeling, Product Analysis | Understand the differential reactivity of the bromine atoms at the 2- and 5-positions. |

Development of Sustainable Synthesis Protocols and Processes

Building on novel routes, the development of holistically sustainable processes is a critical goal. This involves optimizing the entire workflow, from starting materials to final product purification, according to the principles of green chemistry. mdpi.com

Detailed Research Findings: Sustainability in chemical synthesis extends beyond just the reaction itself. It encompasses atom economy, energy efficiency, solvent choice, and waste reduction. tandfonline.comresearchgate.net For a molecule like this compound, this means designing a process that is both economically viable and environmentally responsible.

Future efforts should target:

Atom Economy: Designing synthetic pathways, such as direct C-H activation, that maximize the incorporation of atoms from the reactants into the final product. labmanager.com

Catalyst Recovery and Reuse: Focusing on heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused over multiple cycles.

Green Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, supercritical fluids, or bio-based solvents. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and lower energy consumption. tandfonline.comresearchgate.net

Advanced Materials Integration and Performance Enhancement

The molecular structure of this compound suggests its potential as a building block for advanced functional materials.

Detailed Research Findings: The rigid, polarizable core is characteristic of molecules used in organic electronics and liquid crystals. The two bromine atoms serve as versatile handles for polymerization or modification.

Key areas for future investigation include:

Organic Electronics: Using the molecule as a monomer or intermediate for the synthesis of conjugated polymers. The bromine atoms can be substituted via cross-coupling reactions to build larger systems for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.net

Liquid Crystals: The elongated, rod-like shape of the molecule makes it a candidate for use in liquid crystal mixtures. Its incorporation could influence properties such as the nematic range, birefringence, and dielectric anisotropy.

Flame Retardants: Brominated aromatic compounds are well-known for their flame-retardant properties. Research could explore its use as an additive in polymers to enhance their fire resistance.

Table 3: Potential Material Applications

| Application Area | Key Molecular Feature | Property to Investigate |

|---|---|---|

| Organic Electronics | Dibrominated aromatic core | Charge carrier mobility, HOMO/LUMO energy levels |

| Liquid Crystals | Anisotropic molecular shape | Mesophase behavior, clearing point, dielectric anisotropy |

| Flame Retardants | High bromine content | Limiting Oxygen Index (LOI), heat release rate |

High-Throughput Screening for New Materials Applications

To accelerate the discovery of potential applications, high-throughput screening (HTS) methodologies can be employed. This approach combines automated synthesis, characterization, and data analysis to rapidly evaluate large libraries of related compounds.

Detailed Research Findings: HTS is a powerful tool in materials discovery, particularly for organic electronics, where vast chemical spaces can be explored computationally and experimentally. icrc.ac.irrsc.orgnih.gov This reduces the time and resources required compared to traditional one-at-a-time synthesis and testing. chemrxiv.org

A future research program could implement:

Computational Screening: Generating a virtual library of derivatives of this compound and using computational tools to predict their electronic and physical properties (e.g., bandgap, solubility, melting point).

Combinatorial Synthesis: Creating a physical library of compounds by reacting the 2,5-dibromobenzoyl chloride precursor with a diverse array of substituted phenols, or by performing various cross-coupling reactions on the dibrominated core.

Automated Characterization: Utilizing automated platforms to rapidly measure key properties of the synthesized library, such as thermal stability (TGA), phase transitions (DSC), and fundamental optical properties (UV-Vis, fluorescence).

Machine Learning: Applying machine learning algorithms to the data generated from HTS to identify structure-property relationships and guide the design of new molecules with optimized performance. icrc.ac.irepfl.ch

Q & A

Q. What are the standard synthetic routes for 4-Ethylphenyl 2,5-dibromobenzoate?

The synthesis typically involves esterification between 2,5-dibromobenzoic acid and 4-ethylphenol. A common method employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) under reflux in anhydrous solvents (e.g., dichloromethane or THF) with catalytic 4-dimethylaminopyridine (DMAP). Acid-catalyzed esterification (e.g., H₂SO₄ or TsOH) is an alternative but may require higher temperatures. Reaction progress is monitored via TLC or HPLC. Post-synthesis purification involves column chromatography or recrystallization .

Q. What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br stretches (~600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ~380 (M⁺) and fragments corresponding to dibromobenzoyl (C₇H₃Br₂O₂⁺) and 4-ethylphenyl (C₈H₉⁺) moieties .

Q. How is solubility in aqueous/organic media determined experimentally?

The shake flask method is standard:

Saturate solvent (e.g., water, hexane) with the compound at 25°C.

Filter and quantify dissolved compound via UV-vis spectrophotometry (λ_max ~260 nm for aromatic systems).

Validate with HPLC for accuracy. Reported solubility for analogs like methyl 2,5-dibromobenzoate in water is <0.1 mg/mL, reflecting low environmental mobility .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered substrates?

Steric hindrance from bromine substituents and the ethyl group necessitates:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility.

- Catalyst optimization : Use HOBt (hydroxybenzotriazole) with DCC to reduce side reactions.

- Temperature control : Gradual heating (40–60°C) improves kinetics without decomposition.

- Byproduct analysis : Monitor intermediates via LC-MS to adjust stoichiometry .

Q. What methodologies assess thermal stability and phase transitions?

- Differential Scanning Calorimetry (DSC) : Measure melting points (Tm) and decomposition temperatures (Td). For example, methyl 2,5-dibromobenzoate analogs show Tm ~120–130°C.

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min in N₂).

- Crystalline structure analysis : X-ray diffraction resolves packing effects on stability .

Q. How can environmental mobility (vapor pressure, solubility) be modeled?

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC (>98%).

- Assay conditions : Standardize cell lines (e.g., HEK-293 for enzyme inhibition) and solvent controls (DMSO <1%).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values. Cross-reference with structurally related compounds (e.g., 4-bromo-2,5-difluorobenzoic acid modulates dopamine receptors) .

Methodological Considerations Table

| Property | Method | Typical Data | Reference |

|---|---|---|---|

| Solubility in water | Shake flask + UV-vis | <0.1 mg/mL at 25°C | |

| Vapor pressure | Knudsen effusion | 1.2 × 10⁻⁵ Pa at 298 K | |

| Thermal decomposition | TGA | Onset at 220°C (N₂ atmosphere) | |

| Enzymatic inhibition | Fluorescence assay (HEK-293) | IC₅₀ = 12.3 ± 1.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.